
1-Propyne,3-(methoxymethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Propyne,3-(methoxymethoxy)- can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for 1-Propyne,3-(methoxymethoxy)- are not well-documented, the general principles of organic synthesis and scale-up can be applied. This involves optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-Propyne,3-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), methoxymethyl chloride (CH3OCH2Cl)
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-Propyne,3-(methoxymethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Propyne,3-(methoxymethoxy)- involves its interaction with various molecular targets. The triple bond in the propyne group is highly reactive, allowing it to participate in addition reactions. The methoxymethoxy group can undergo nucleophilic substitution, leading to the formation of new compounds. These reactions are facilitated by the compound’s electronic structure, which makes it a versatile intermediate in organic synthesis .
類似化合物との比較
Propargyl alcohol (C3H4O): Similar structure but lacks the methoxymethoxy group.
Methoxymethyl chloride (CH3OCH2Cl): Contains the methoxymethyl group but lacks the propyne group.
Propargyl methoxymethyl ether (C5H8O2): Similar structure with slight variations in functional groups.
Uniqueness: 1-Propyne,3-(methoxymethoxy)- is unique due to the combination of the propyne and methoxymethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and exploring new chemical reactions .
特性
分子式 |
C5H8O2 |
|---|---|
分子量 |
100.12 g/mol |
IUPAC名 |
3-(methoxymethoxy)prop-1-yne |
InChI |
InChI=1S/C5H8O2/c1-3-4-7-5-6-2/h1H,4-5H2,2H3 |
InChIキー |
HWLHJDIDFDIRDN-UHFFFAOYSA-N |
正規SMILES |
COCOCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


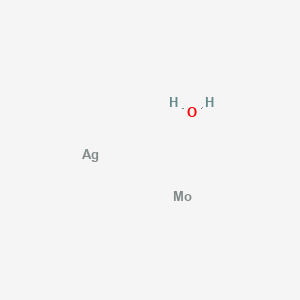
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
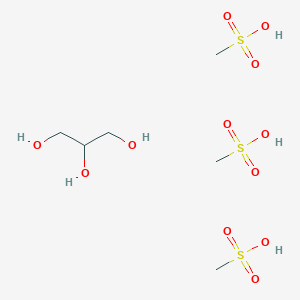
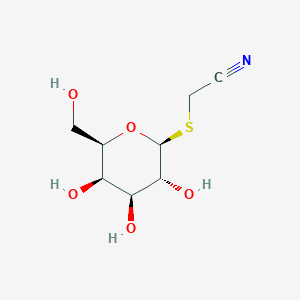
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
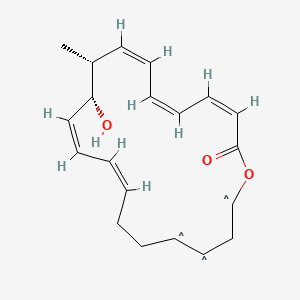
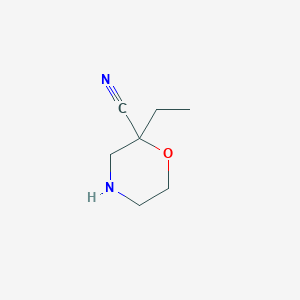
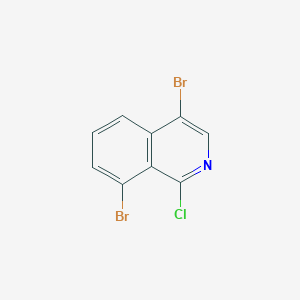
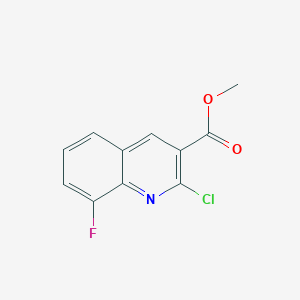

![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
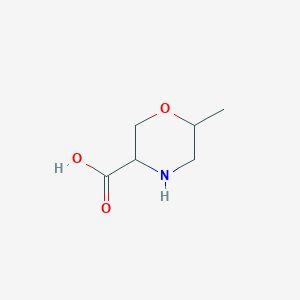
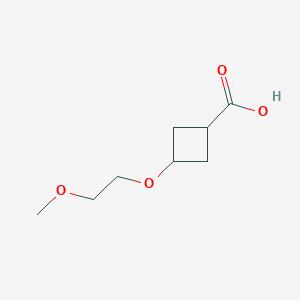
![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)
